molecular formula C12H13N B14299066 2-(5-Cyclopentylidenecyclopenta-1,3-dien-1-yl)acetonitrile CAS No. 113942-19-1

2-(5-Cyclopentylidenecyclopenta-1,3-dien-1-yl)acetonitrile

Cat. No.: B14299066
CAS No.: 113942-19-1
M. Wt: 171.24 g/mol
InChI Key: BVCRDOJUFCDYRD-UHFFFAOYSA-N
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Description

2-(5-Cyclopentylidenecyclopenta-1,3-dien-1-yl)acetonitrile is an organic compound with a unique structure that includes a cyclopentylidene group fused to a cyclopenta-1,3-diene ring, and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyclopentylidenecyclopenta-1,3-dien-1-yl)acetonitrile typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which is used to form the cyclopentadiene ring system. The reaction conditions often include the use of a dienophile and a diene under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as distillation or recrystallization to obtain the desired product in high purity. The specific conditions and reagents used can vary depending on the desired yield and purity requirements .

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyclopentylidenecyclopenta-1,3-dien-1-yl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Cyclopentylidenecyclopenta-1,3-dien-1-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Cyclopentylidenecyclopenta-1,3-dien-1-yl)acetonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various chemical and biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Cyclopentylidenecyclopenta-1,3-dien-1-yl)acetonitrile is unique due to its specific combination of a cyclopentylidene group, a cyclopenta-1,3-diene ring, and an acetonitrile group. This unique structure imparts distinct chemical and physical properties, making it valuable for various specialized applications .

Properties

CAS No.

113942-19-1

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

2-(5-cyclopentylidenecyclopenta-1,3-dien-1-yl)acetonitrile

InChI

InChI=1S/C12H13N/c13-9-8-11-6-3-7-12(11)10-4-1-2-5-10/h3,6-7H,1-2,4-5,8H2

InChI Key

BVCRDOJUFCDYRD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C2C=CC=C2CC#N)C1

Origin of Product

United States

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